2-Chloro-N-cyclobutyl-6-iodobenzamide
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Overview
Description
2-Chloro-N-cyclobutyl-6-iodobenzamide is an organic compound with the molecular formula C11H11ClINO It is characterized by the presence of a chloro group at the second position, a cyclobutyl group attached to the nitrogen atom, and an iodo group at the sixth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclobutyl-6-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Amidation: The cyclobutyl group is introduced through an amidation reaction, where cyclobutylamine reacts with the halogenated benzoyl chloride under controlled conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclobutyl-6-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-N-cyclobutyl-6-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclobutyl-6-iodobenzamide involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in various chemical interactions, while the cyclobutyl group may influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclobutylbenzamide: Lacks the iodo group, which may affect its reactivity and applications.
N-cyclobutyl-6-iodobenzamide: Lacks the chloro group, potentially altering its chemical properties.
2-Chloro-6-iodobenzamide: Lacks the cyclobutyl group, which may influence its biological activity and interactions.
Uniqueness
2-Chloro-N-cyclobutyl-6-iodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both chloro and iodo groups allows for diverse chemical reactions, while the cyclobutyl group adds steric and electronic effects that can influence the compound’s behavior in various applications.
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-6-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO/c12-8-5-2-6-9(13)10(8)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVTVYLBDUHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC=C2I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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